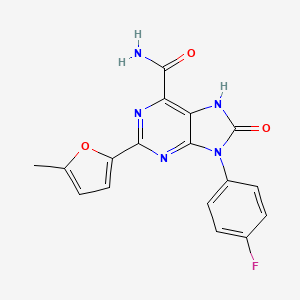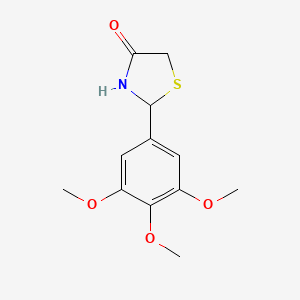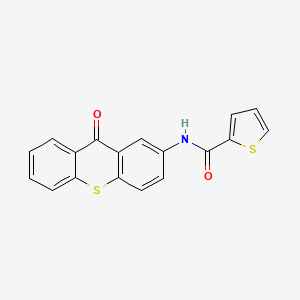
N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide , also known as TXAM , is a chemical compound with an intriguing molecular structure. It combines a thioxanthene moiety with a thiophene carboxamide group. The compound exhibits interesting photophysical and photochemical properties, making it a subject of scientific investigation .
Molecular Structure Analysis
The molecular structure of TXAM consists of a fused thioxanthene ring system (9-oxo-9H-thioxanthen-2-yl) linked to a thiophene carboxamide group. The arrangement of atoms and functional groups significantly influences its properties, including its photoinitiating capabilities .
Chemical Reactions Analysis
Furthermore, when combined with an iodonium salt (Iod), TXAM enables deep-layer photopolymerization, leading to photo-cured interpenetrating network (IPN) materials .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Computational Chemistry and Reactivity
- A computational study focused on the energetics and reactivity of xanthene and thioxanthene derivatives, including those with carboxamide functional groups. This work contributes to the understanding of their molecular structures, electrostatic potential energy maps, and electronic properties, highlighting their potential in various chemical applications (Freitas, Gomes, & Ribeiro da Silva, 2013).
Organic Synthesis and Chemical Transformations
- Research on thiophene-3-carboxamides revealed their capacity for undergoing dearomatising cyclisation, transforming into pyrrolinones, azepinones, or partially saturated azepinothiophenes. Such transformations showcase the synthetic versatility of thiophene carboxamides in preparing complex heterocyclic compounds (Clayden, Turnbull, Helliwell, & Pinto, 2004).
Antimicrobial Activity
- The synthesis and evaluation of thiophenyl pyrazoles and isoxazoles demonstrated potential antibacterial and antifungal activities, indicating the relevance of thiophene carboxamide derivatives in developing new antimicrobial agents (Sowmya et al., 2018).
Materials Science
- Thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators, including derivatives of thioxanthene carboxamides, have been explored for the preparation of PMMA hybrid networks. These materials exhibit improved thermal stability and robust polymer/filler networks, showcasing the potential of these compounds in the field of materials science (Batibay et al., 2020).
Mécanisme D'action
Target of Action
The primary target of N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide (hereafter referred to as the compound) is the initiation of photopolymerization processes . The compound acts as a photoinitiator, triggering free radical polymerization, cationic polymerization, and hybrid polymerization photopolymerization under light-emitting diode (LED) exposure .
Mode of Action
The compound interacts with its targets by absorbing light, which initiates a series of chemical reactions. When combined with iodonium salt (Iod), it can initiate deep-layer photopolymerization . The compound’s mode of action is primarily through the initiation of these polymerization processes .
Biochemical Pathways
The compound affects the polymerization pathways. The first stage of the process involves the aza-Michael addition between poly(acrylamide amine) and the compound . The second stage involves visible light-induced free radical polymerization . The compound has maximum absorption in the UV-vis region (around 400 nm) near the methacrylic acid 2-hydroxyethyl ester (HEMA) and the rest of the acrylates .
Result of Action
The result of the compound’s action is the formation of photo-cured Interpenetrating Polymer Network (IPN) materials . These materials are formed as a result of the deep-layer photopolymerization process initiated by the compound .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as light exposure. Specifically, the compound is activated under LED exposure . Therefore, the presence and intensity of light, particularly LED light, are crucial environmental factors for the compound’s action.
Propriétés
IUPAC Name |
N-(9-oxothioxanthen-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2S2/c20-17-12-4-1-2-5-14(12)23-15-8-7-11(10-13(15)17)19-18(21)16-6-3-9-22-16/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSBNBCCZPKIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-(1,3-benzodioxol-5-ylmethyl)hexanamide](/img/structure/B2966352.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2966354.png)
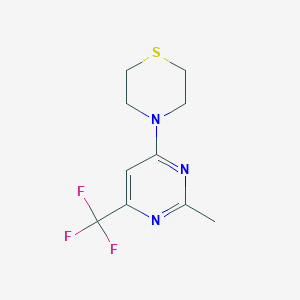
![1-({6'-methyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-ylidene}amino)-3-(prop-2-en-1-yl)urea](/img/structure/B2966356.png)
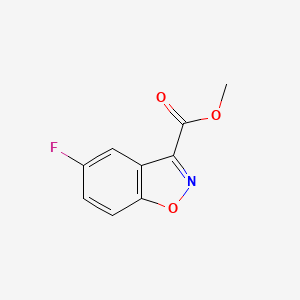
![N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2966359.png)
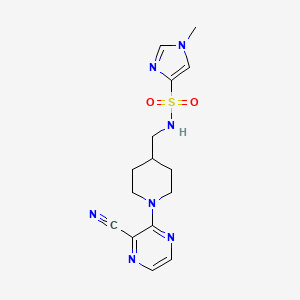



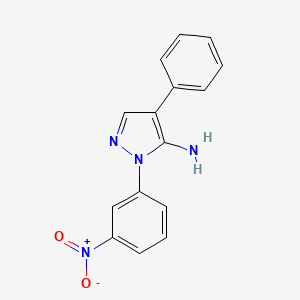
![5-[(3-Fluorophenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2966368.png)
